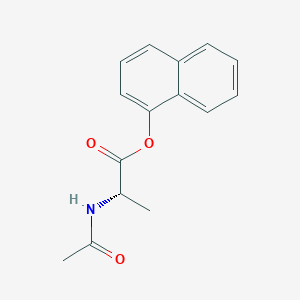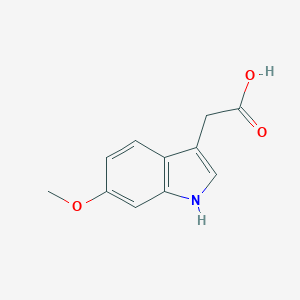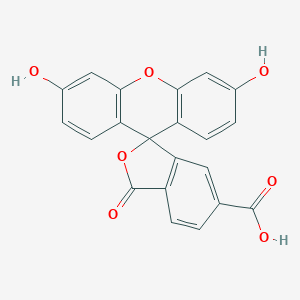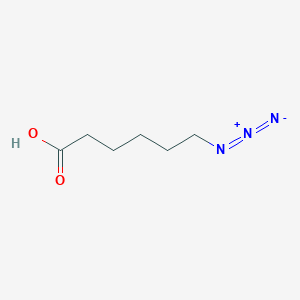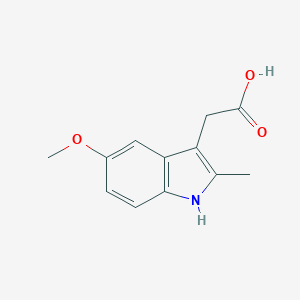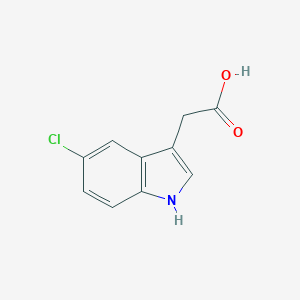
2-amino-3-(4-cyanophenyl)propanoic Acid
Descripción general
Descripción
“2-amino-3-(4-cyanophenyl)propanoic Acid” is a chemical compound with the CAS Number: 22888-47-7 . It has a molecular weight of 190.2 and its linear formula is C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group, a carboxyl group, and a cyanophenyl group attached to a propionic acid backbone .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Enantiomers and Derivatives :
- Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and separated into enantiomers. These enantiomers were transformed into Boc and Fmoc-protected derivatives, which are significant in peptide synthesis and pharmaceuticals (Solymár, Kanerva, & Fülöp, 2004).
Modification of Hydrogels for Medical Applications :
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Novel S1P1 Agonist CYM-5442 :
- An improved synthesis method for CYM-5442, a novel S1P1 agonist, was developed using 3-(2-cyanophenyl) propanoic acid as a starting material. This method is economical and simple, with a good overall yield, indicating its potential in pharmaceutical synthesis (Tian-tia, 2014).
Corrosion Inhibition Studies :
- Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid were synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high efficiency and good adsorption characteristics, making them useful in corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Computational Peptidology and Drug Design :
- Computational methods were used to study the molecular properties and structures of new antifungal tripeptides, including derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid. This research assists in understanding peptide reactivity and aids in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Bioavailability Studies in Primates :
- 2-Amino-3-(methylamino)propanoic acid was studied for its oral bioavailability in primates. This research is relevant to understanding the systemic absorption of compounds structurally related to 2-amino-3-(4-cyanophenyl)propanoic Acid (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).
Pt(II)-Complexes with L-Alanyl-Based Ligand for Antiproliferative Activity :
- Novel Pt(II)-complexes with a synthetic alanine-based amino acid were synthesized and showed moderate cytotoxic activity on cancer cells. This study highlights the potential of this compound derivatives in cancer treatment (Riccardi et al., 2019).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P301+P330+P331-P312-P280-P302+P352-P304+P340, suggesting measures to be taken if exposed or concerned, and instructions on storage and disposal .
Propiedades
IUPAC Name |
2-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPUXXIFQQMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394468 | |
| Record name | 2-amino-3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22888-47-7 | |
| Record name | 2-amino-3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




